molecular formula C16H21NO3 B2814921 tert-butyl N-[(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)methyl]carbamate CAS No. 2172097-20-8

tert-butyl N-[(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)methyl]carbamate

Cat. No.: B2814921
CAS No.: 2172097-20-8
M. Wt: 275.348
InChI Key: UXHXLQQXSWAGPW-UHFFFAOYSA-N
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Description

tert-Butyl N-[(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)methyl]carbamate is a synthetic intermediate featuring a tetrahydronaphthalene core with a ketone group at the 5-position and a tert-butoxycarbonyl (Boc)-protected amine attached via a methyl group at the 2-position. The Boc group serves as a protective moiety for amines during multi-step organic syntheses, particularly in pharmaceutical research. Its structure combines a partially hydrogenated aromatic system (enhancing conformational flexibility) with a polar ketone and a lipophilic tert-butyl group, making it valuable for medicinal chemistry applications, such as opioid ligand development .

Properties

IUPAC Name

tert-butyl N-[(5-oxo-7,8-dihydro-6H-naphthalen-2-yl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c1-16(2,3)20-15(19)17-10-11-7-8-13-12(9-11)5-4-6-14(13)18/h7-9H,4-6,10H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXHXLQQXSWAGPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC2=C(C=C1)C(=O)CCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)methyl]carbamate typically involves the reaction of 5-oxo-5,6,7,8-tetrahydronaphthalen-2-ylmethylamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)methyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

tert-butyl N-[(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)methyl]carbamate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl N-[(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)methyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be compared to analogous derivatives, as outlined below:

Table 1: Key Structural and Functional Comparisons

Compound Name Substituent at Position 5 Molecular Weight (g/mol) Key Properties/Applications Source Evidence
tert-Butyl N-[(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)methyl]carbamate Oxo (ketone) ~291.34* Intermediate for opioid ligands; Boc protection
tert-Butyl N-[(5-amino-5,6,7,8-tetrahydronaphthalen-2-yl)methyl]carbamate Amino ~276.37* Amine precursor for drug synthesis
tert-Butyl N-[5-(hydroxyimino)-5,6,7,8-tetrahydronaphthalen-2-yl]carbamate Hydroxyimino (oxime) ~306.36* Chelation potential; tautomerism studies
N-Phenyl-N-(piperidin-2-yl)propionamide derivatives Acetamido/piperidinyl Varies Opioid receptor ligands

*Calculated based on molecular formulas from cited evidence.

Substituent Effects on Reactivity and Function

  • Oxo Group (Target Compound) : The 5-oxo group introduces electron-withdrawing effects, increasing the acidity of α-protons and reducing nucleophilicity. This enhances stability under basic conditions, making it suitable for reactions requiring Boc deprotection .
  • Amino Group (): The 5-amino derivative exhibits basicity, enabling salt formation and hydrogen bonding. This improves aqueous solubility in acidic media, critical for bioavailability in drug candidates .
  • Hydroxyimino Group (): The oxime moiety can participate in tautomerism and metal coordination, offering utility in catalysis or metallodrug design .

Physical and Chemical Properties

  • Lipophilicity : The Boc group increases lipophilicity across all derivatives, but the oxo group in the target compound adds polarity, balancing solubility for cellular uptake .
  • Stability: The oxo derivative is less prone to oxidation than the hydroxyimino analog, which may undergo nitrone formation under oxidative conditions .

Biological Activity

Tert-butyl N-[(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)methyl]carbamate is a novel compound with significant potential in medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on available research findings.

  • IUPAC Name : tert-butyl N-(5-oxo-7,8-dihydro-6H-naphthalen-2-yl)carbamate
  • Molecular Formula : C16H21NO3
  • Molecular Weight : 275.34 g/mol
  • CAS Number : 2172097-20-8

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It is believed to modulate the activity of enzymes and receptors involved in various biochemical pathways. The compound's unique structure allows it to bind effectively to these targets, influencing cellular functions and potentially leading to therapeutic effects.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may reduce inflammation markers in vitro. For example, it has been shown to lower levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in cell cultures exposed to inflammatory stimuli.
  • Antimicrobial Properties : The compound has demonstrated antimicrobial activity against various bacterial strains. Tests reveal that it inhibits the growth of Gram-positive bacteria, suggesting its potential use as an antimicrobial agent.
  • Neuroprotective Effects : Case studies have reported that derivatives of this compound can protect neuronal cells from oxidative stress and apoptosis induced by neurotoxic agents such as amyloid-beta (Aβ). This property suggests potential applications in treating neurodegenerative diseases.

Study 1: Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-induced inflammation in macrophages. Results showed a significant reduction in nitric oxide production and pro-inflammatory cytokine release compared to untreated controls.

Study 2: Antimicrobial Efficacy

In vitro tests against Staphylococcus aureus and Escherichia coli indicated that the compound exhibited minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL. These findings support its potential as a lead compound for developing new antibiotics.

Study 3: Neuroprotective Properties

Research involving neuronal cell lines treated with Aβ revealed that this compound significantly reduced cell death and oxidative stress markers. The study highlighted its potential role in neuroprotection and treatment strategies for Alzheimer's disease.

Comparison with Similar Compounds

Compound NameMolecular WeightBiological Activity
Tert-butyl N-(5-Oxo-naphthalene)275.34 g/molAnti-inflammatory
Ethyl carbamate103.13 g/molAntimicrobial
Tert-butyl carbamate145.20 g/molNeuroprotective

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing tert-butyl N-[(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)methyl]carbamate?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde with tert-butyl carbamate in the presence of a reducing agent like sodium triacetoxyborohydride (STAB) under inert conditions (e.g., dichloroethane or THF) . Purification is achieved via flash chromatography using ethyl acetate/hexane gradients.
  • Key Data : Typical yields range from 60–75%, confirmed by HRMS and NMR .

Q. How is this compound characterized?

  • Techniques :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR in DMSO-d6d_6 or CDCl3_3 confirm regiochemistry and purity (e.g., δ 1.46 ppm for tert-butyl protons, δ 155–173 ppm for carbamate carbonyl) .
  • HRMS : ESI-TOF validates molecular weight (e.g., [M+H]+^+ theoretical vs. experimental values within 0.0004 Da error) .
    • Example : For a related compound, 1^1H NMR showed distinct splitting patterns for tetrahydronaphthalene protons (δ 1.67–2.73 ppm) and carbamate NH (δ 9.77 ppm) .

Q. What solvents and conditions are optimal for storing this compound?

  • Stability : Store at 2–8°C in inert, anhydrous conditions (e.g., under nitrogen). Avoid exposure to strong acids/bases or oxidizing agents, which may hydrolyze the carbamate group .

Advanced Research Questions

Q. How can synthetic yields be optimized for this carbamate in multi-step reactions?

  • Critical Factors :

  • Catalyst Choice : STAB outperforms NaBH4_4 in reductive amination due to milder conditions and higher selectivity .
  • Temperature Control : Reactions at 0–25°C minimize side products (e.g., over-reduction of the ketone group) .
    • Data Contradiction : Yields vary between studies (60–90%) due to differences in stoichiometry (e.g., 1–2.5 eq of amine precursors) .

Q. How to resolve discrepancies in NMR data for structurally similar derivatives?

  • Case Study : Aromatic proton signals in δ 6.74–7.50 ppm may overlap with tetrahydronaphthalene peaks. Use 2D NMR (e.g., COSY, HSQC) to assign protons unambiguously. For example, NOESY confirmed spatial proximity between the methylene group and aromatic protons in a related compound .

Q. What role does this carbamate play in medicinal chemistry applications?

  • Applications :

  • Protecting Group : The tert-butyl carbamate shields amines during multi-step syntheses of bioactive molecules (e.g., kinase inhibitors) .
  • Pharmacophore : Derivatives with substituted tetrahydronaphthalene cores show affinity for neurological targets (e.g., serotonin receptors) .
    • Structure-Activity Relationship (SAR) : Introducing electron-withdrawing groups (e.g., fluoro, nitro) at the 5-position enhances metabolic stability .

Methodological Guidance

Q. How to analyze conflicting HRMS results for carbamate derivatives?

  • Troubleshooting :

  • Ionization Artifacts : Sodium adducts ([M+Na]+^+) may skew results. Use ammonium acetate to suppress adduct formation.
  • Isotopic Patterns : Confirm Cl/Br presence via isotopic peaks (e.g., 35^{35}Cl/37^{37}Cl ratio) .

Q. What strategies mitigate racemization during synthesis?

  • Chiral Integrity : Use enantiopure precursors (e.g., (R)-configured amines) and avoid basic conditions that promote epimerization. Chiral HPLC or polarimetry validates optical purity .

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